molecular formula C10H15ClIN3 B13031270 1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl

1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl

Cat. No.: B13031270
M. Wt: 339.60 g/mol
InChI Key: MSMXEWVTTJSPGP-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both pyrazole and pyridine rings in its structure makes it a unique and versatile molecule in medicinal chemistry.

Properties

Molecular Formula

C10H15ClIN3

Molecular Weight

339.60 g/mol

IUPAC Name

1-(cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride

InChI

InChI=1S/C10H14IN3.ClH/c11-10-8-5-12-4-3-9(8)14(13-10)6-7-1-2-7;/h7,12H,1-6H2;1H

InChI Key

MSMXEWVTTJSPGP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=C(CNCC3)C(=N2)I.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride typically follows these key stages:

  • Formation of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine core
    This core is commonly synthesized via cyclization reactions starting from appropriate hydrazine derivatives and cyclic ketones or aldehydes. For example, condensation of a hydrazine with a 4,5,6,7-tetrahydro-pyridine precursor under acidic or basic conditions leads to the pyrazolo ring closure. This step establishes the fused bicyclic system essential for the target compound.

  • Introduction of the iodine substituent at the 3-position
    Selective iodination at the 3-position of the pyrazolo ring is achieved using electrophilic iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The reaction conditions are optimized to avoid over-iodination or substitution at other positions. This halogenation step is critical as the iodine atom serves as a versatile synthetic handle for further functionalization or biological activity modulation.

  • Attachment of the cyclopropylmethyl substituent at the nitrogen
    The N-1 position of the pyrazolo ring is alkylated with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide or chloride) under nucleophilic substitution conditions. Typically, the pyrazolo nitrogen is deprotonated or activated to enhance nucleophilicity, followed by reaction with the alkylating agent in polar aprotic solvents like DMF or DMSO. This step introduces the cyclopropylmethyl group, which influences the compound's pharmacological profile.

  • Formation of the hydrochloride salt
    The free base form of the compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt. This salt form improves the compound’s solubility and stability, facilitating handling and biological evaluation.

Detailed Preparation Methods and Conditions

Step Reaction Type Reagents/Conditions Notes/Outcomes
1 Cyclization Hydrazine derivative + tetrahydro-pyridine precursor, acid/base catalyst, reflux Formation of pyrazolo[4,3-C]pyridine core with tetrahydro ring
2 Electrophilic iodination N-Iodosuccinimide (NIS) or ICl, solvent (e.g., acetonitrile), room temperature to mild heating Selective iodination at C-3 position, monitored by TLC/LC-MS
3 N-alkylation Cyclopropylmethyl bromide/chloride, base (e.g., K2CO3), DMF, 60-80°C Alkylation at N-1 position, yields N-cyclopropylmethyl derivative
4 Salt formation HCl gas or HCl in ethanol, stirring at ambient temperature Precipitation of hydrochloride salt, enhanced solubility

Research Findings and Optimization

  • Core construction : Studies indicate that the use of substituted hydrazines and cyclic ketones under controlled acidic conditions yields the pyrazolo[4,3-C]pyridine scaffold with high regioselectivity and yield.

  • Iodination selectivity : Electrophilic iodination is sensitive to reaction time and temperature; prolonged exposure or excess iodinating agent can lead to polyiodinated by-products. Optimized conditions employ stoichiometric amounts of NIS at 0–25°C for 1–2 hours to maximize mono-iodination.

  • Alkylation efficiency : The nucleophilicity of the pyrazolo nitrogen is enhanced by mild bases such as potassium carbonate. Polar aprotic solvents facilitate the substitution reaction, with yields improved by controlling temperature and reaction time to minimize side reactions.

  • Salt formation : The hydrochloride salt crystallizes readily from ethanol or ether, and the purity can be confirmed by melting point analysis and HPLC. The salt form exhibits superior aqueous solubility, important for pharmaceutical formulation.

Summary Table of Key Synthetic Parameters

Parameter Preferred Conditions Outcome/Remarks
Cyclization catalyst Acidic (e.g., HCl) or basic (e.g., NaOH) Efficient ring closure with minimal side products
Iodinating agent N-Iodosuccinimide (NIS), 1 equiv Selective C-3 iodination
Alkylation base Potassium carbonate (K2CO3) High N-alkylation yield
Alkylation solvent Dimethylformamide (DMF) Good solubility of reactants
Salt formation solvent Ethanol or diethyl ether High purity hydrochloride salt

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Reactivity

The chemical reactivity of 1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride is largely due to the presence of the iodine atom, which can undergo nucleophilic substitution reactions. This allows the iodine to be replaced by various nucleophiles under appropriate conditions, leading to the creation of new derivatives. The tetrahydro structure also allows for hydrogenation and oxidation reactions, which can modify the compound's properties and enhance its biological activity.

Potential Biological Activities

Preliminary studies suggest that compounds in the pyrazolo[4,3-C]pyridine class exhibit various biological activities, including anti-inflammatory and anticancer properties. Derivatives of this compound may act as inhibitors of certain enzymes or receptors involved in disease pathways. Some related compounds have shown promise as inhibitors of histone acetyltransferases (HATs), which are implicated in cancer progression and other diseases.

Potential Applications

The unique structure of 1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride makes it a candidate for various applications:

Interaction Studies

Interaction studies are crucial for understanding how 1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride interacts with biological targets. These studies typically involve:

Structural Similarities

Several compounds share structural similarities with 1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride.

Compound NameNotable Activity
4,5-Dihydro-pyrazolo[3,4-c]pyridineAnticancer
3-Cyclopropyl-4,5-dihydro-pyrazolo[4,3-c]pyridineAnti-inflammatory
1-Phenyl-4,5-dihydro-pyrazolo[4,3-c]pyridine hydrochlorideAntidepressant

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl include other pyrazolopyridines and pyridinium salts. These compounds share structural similarities but differ in their substituents and specific biological activities. For example:

The uniqueness of this compound lies in its specific substituents and the combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties.

Biological Activity

1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and therapeutic potential based on available literature and research findings.

  • Molecular Formula : C10H15ClIN3
  • Molecular Weight : 339.61 g/mol
  • CAS Number : 2190525-01-8

The biological activity of 1-(cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine HCl appears to be mediated through several mechanisms:

  • Inhibition of Kinase Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways. In particular, its structural similarity to known kinase inhibitors suggests potential interactions with ATP-binding sites of kinases .
  • Neuroprotective Effects : Research indicates that the compound exhibits neuroprotective properties, potentially beneficial in models of neurodegenerative diseases. It may reduce oxidative stress and inflammation in neuronal cells .
  • Antitumor Activity : Initial in vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. Its efficacy appears to be linked to the modulation of apoptotic pathways and cell cycle regulation .

Biological Activity Data

Biological ActivityObserved EffectsReference
Kinase InhibitionReduced activity in cancer cell lines
NeuroprotectionDecreased oxidative stress markers
Antitumor ActivityInduction of apoptosis in tumor cells

Case Studies and Research Findings

  • Antitumor Efficacy :
    A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was found to induce apoptosis through the activation of caspase pathways in breast and lung cancer models .
  • Neuroprotective Studies :
    In a model of Alzheimer's disease, the compound showed promising results in reducing amyloid-beta-induced neurotoxicity. It was effective in lowering markers of inflammation and oxidative stress in neuronal cultures .
  • Pharmacokinetics :
    Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. It demonstrates a half-life suitable for therapeutic applications, although further studies are required to optimize its delivery methods .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine HCl?

  • Methodology : The synthesis typically involves cyclocondensation of substituted pyrazole precursors with iodinating agents. For example, analogous pyrazolo-pyridine derivatives are synthesized via:

  • Step 1 : Alkylation of a pyrazole core using NaH and methyl iodide in THF at 0°C to room temperature .
  • Step 2 : Iodination using HNO₃ or iodine-based reagents under controlled conditions .
  • Step 3 : Hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol.
    • Key Considerations : Optimize reaction time and temperature to avoid over-iodination. Monitor intermediates via TLC or HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Techniques :

  • X-ray Crystallography : Resolve crystal structure (monoclinic system, space group P21/c) to confirm substituent positions and hydrogen bonding patterns .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify cyclopropylmethyl (δ 0.5–1.5 ppm) and iodopyrazole (δ 7.5–8.5 ppm) groups.
  • HPLC-MS : Confirm purity (>95%) and molecular weight ([M+H]⁺ expected: ~365.6 g/mol).
    • Data Table :
TechniqueParametersExpected Outcome
X-raya=8.87 Å, b=19.90 Å, c=10.53 Å, β=96.7°Monoclinic crystal system
¹H NMRCDCl₃, 400 MHzCyclopropylmethyl: δ 0.8–1.2 (m), Pyrazole: δ 6.5–7.5 (m)

Q. What are the optimal storage conditions to ensure compound stability?

  • Storage Protocol :

  • Short-term (1–2 weeks): Store at -4°C in airtight, light-protected vials.
  • Long-term (1–2 years): Use -20°C with desiccants to prevent hydrolysis .
    • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodology :

  • Analog Synthesis : Replace cyclopropylmethyl with methyl/phenyl groups (e.g., 3-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine) to assess steric effects .
  • Bioactivity Assays : Test analogs against enzyme targets (e.g., kinases) using IC₅₀ measurements. For antimicrobial activity, use MIC assays as in pyrazolo-triazolo derivatives .
    • Data Contradictions : If iodinated analogs show reduced activity compared to chloro derivatives, investigate electronic effects via DFT calculations.

Q. What computational strategies are effective for predicting binding modes of this compound?

  • Approach :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID: A1BQ7 for pyrazolo-pyridine binding pockets) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes.
    • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values to refine models.

Q. How should researchers resolve discrepancies in solubility data across studies?

  • Troubleshooting Workflow :

  • Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy.
  • Particle Size Analysis : Use dynamic light scattering (DLS) to detect aggregation (common in iodinated compounds).
    • Case Study : If literature reports >10 mg/mL in DMSO but experimental data show <5 mg/mL, verify compound hydration state via TGA .

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